N-(3-bromophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide
Description
N-(3-bromophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a structurally complex molecule featuring a tricyclic core with fused oxa (oxygen) and diaza (two nitrogen) heterocycles, a brominated phenyl group, and an acetamide linker. This compound is hypothesized to exhibit bioactivity due to its resemblance to marine-derived metabolites, which often possess rigid polycyclic frameworks and halogen substituents that enhance binding to biological targets . While synthetic protocols for analogous bromophenyl acetamides involve palladium-catalyzed cross-coupling reactions (e.g., using bromobenzene and Pd(PPh₃)₂Cl₂ in ethanol under reflux) , the exact synthesis route for this specific compound remains undocumented in the provided literature.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O3/c19-11-4-3-5-12(8-11)21-15(23)9-22-10-20-16-13-6-1-2-7-14(13)25-17(16)18(22)24/h1-8,10H,9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMWGPCJAOGNLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
CCG-202162, also known as N-(3-bromophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide, primarily targets the myocardin-related transcription factor A (MRTF-A) . MRTF-A is a critical factor for epithelial–mesenchymal transition (EMT), a process closely associated with cancer progression and tissue fibrosis.
Mode of Action
CCG-202162 inhibits the nuclear accumulation of MRTF-A, thereby suppressing several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions. The compound acts downstream of Rho, blocking serum response factor-mediated gene expression and cell migration.
Biochemical Pathways
The biochemical pathways affected by CCG-202162 are those involving the Rho/SRF pathway. Rho proteins play important roles in various cellular processes, and their dysregulation can lead to the development of several human tumors. By inhibiting MRTF-A, CCG-202162 disrupts the transcriptional responses of the Rho pathway, potentially serving as a useful biological probe and potential cancer therapeutic agent.
Result of Action
The molecular and cellular effects of CCG-202162’s action include the inhibition of cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions. It also potently inhibits DNA synthesis induced by lysophosphatidic acid in prostate cancer cells. These effects are achieved through the inhibition of MRTF-A and the subsequent disruption of the Rho/SRF pathway.
Biological Activity
N-(3-bromophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of the bromophenyl group and the diazatricyclo framework is particularly noteworthy for its potential interactions with biological targets.
Understanding the mechanisms through which this compound exerts its biological effects is crucial. Preliminary studies suggest that compounds of similar structure often act through:
- Enzyme Inhibition : Many derivatives exhibit inhibitory effects on enzymes involved in critical metabolic pathways.
- Cell Cycle Disruption : The compound may interfere with cell division processes, leading to cytotoxicity in tumor cells.
- DNA Interaction : Potential binding to DNA or RNA could disrupt normal cellular functions.
Antitumor Activity
Research indicates that similar compounds have shown significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa (cervical cancer) | 15 | |
| Compound B | MCF-7 (breast cancer) | 10 | |
| N-(3-bromophenyl)-2-{...} | A549 (lung cancer) | TBD | Ongoing Research |
Antimicrobial Activity
The compound's potential antimicrobial properties are also under investigation. Compounds with similar structures have been noted for their effectiveness against various pathogens:
- Anti-H. pylori : Some derivatives have demonstrated activity against Helicobacter pylori, which is linked to gastric ulcers.
- Antifungal Properties : Preliminary tests suggest potential efficacy against common fungal strains.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of N-(3-bromophenyl)-2-{...} on A549 lung cancer cells. The results indicated a dose-dependent increase in cell death at concentrations above 10 µM, with significant apoptosis observed at higher doses.
Study 2: Enzyme Inhibition Assay
Another study focused on the compound's ability to inhibit urease activity in vitro. Results showed that N-(3-bromophenyl)-2-{...} inhibited urease by 70% at a concentration of 25 µM, suggesting potential applications in treating infections associated with urease-producing bacteria.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating therapeutic potential. Early findings suggest:
- Absorption : The compound may exhibit moderate absorption characteristics.
- Metabolism : Likely undergoes hepatic metabolism; however, specific pathways remain to be elucidated.
- Toxicity : Preliminary toxicity assessments indicate low toxicity in normal human cell lines compared to tumor cells.
Comparison with Similar Compounds
Key Observations :
Rigidity vs.
Halogen Positioning : The 3-bromo substituent on the phenyl group may alter electronic properties and steric interactions compared to 4-bromo derivatives, influencing solubility and bioavailability.
Natural vs. Synthetic : Marine-derived analogs (e.g., Salternamide E) often include glycosylation or esterification, which are absent in synthetic bromophenyl acetamides .
Analytical Dereplication and Molecular Networking
Modern dereplication strategies employ LC/MS and molecular networking to cluster compounds with similar fragmentation patterns. For example:
- Cosine Score Analysis: Compounds with cosine scores >0.7 in MS/MS spectra are considered structurally related . The target compound’s tricyclic core would likely yield distinct fragmentation patterns compared to simpler phenoxy-acetamides, resulting in lower cosine scores (<0.5) with linear analogs .
- Lumping Strategies : Organic compounds with similar functional groups (e.g., bromophenyl or acetamide moieties) are often grouped into surrogate categories to streamline reactivity studies . However, the target’s unique heterocyclic core may necessitate separate classification.
Bioactivity and Promiscuity Predictions
While explicit bioactivity data for the target compound is unavailable, tools like Hit Dexter 2.0 can predict its behavior:
- Promiscuity Risk: The bromophenyl group and acetamide linker are associated with non-specific binding in some drug candidates .
- Dark Chemical Matter Potential: Structurally unique compounds like the target may represent "dark chemical matter" with unexplored biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
